N-[3-(dimethylamino)propyl]-2-hydroxybenzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide is an organic compound with a molecular formula of C12H18N2O2. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a dimethylamino group, a propyl chain, and a hydroxybenzamide moiety, which contribute to its unique chemical properties.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as n-[3-(dimethylamino)propyl] methacrylamide and n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride, are known to facilitate the formation of amide bonds . They act as carboxyl activating agents for amide bonding with primary amines .
Biochemical Pathways
Similar compounds have been used in peptide synthesis and crosslinking proteins to nucleic acids .
Result of Action
Similar compounds have been used in various applications, including the synthesis of self-healing ph-responsive hydrogels for drug delivery applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]-2-hydroxybenzamide. For instance, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, a similar compound, is typically utilized in the pH range 4.0-6.0 without buffers . Additionally, it is recommended to store this compound at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 2-keto-N-[3-(dimethylamino)propyl]benzamide.
Reduction: Formation of N-[3-(dimethylamino)propyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used[][3].
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]hexadecanamide
- N-[3-(dimethylamino)propyl]stearamide
Uniqueness
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide stands out due to its hydroxybenzamide moiety, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack the hydroxy group or have different alkyl chain lengths, affecting their overall properties and applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)9-5-8-13-12(16)10-6-3-4-7-11(10)15/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPZJXQZNRTMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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